BenchChemオンラインストアへようこそ!

AncestiM

Hematopoietic Stem Cell Mobilization CD34+ Cell Yield Autologous Transplantation

Ancestim (r-metHuSCF) is a non-glycosylated recombinant methionyl human stem cell factor that uniquely targets the c-Kit receptor (CD117) on primitive hematopoietic stem and progenitor cells. Unlike G-CSF analogs or CXCR4 antagonists, Ancestim synergizes with Filgrastim to mobilize multipotent stem cells, increasing CD34+ cell yield from 8.3 to 12.4 × 10⁶/kg. It is the only demonstrated salvage option for poor mobilizers, achieving 37–39% successful collection where standard agents have failed. Procure for transplant centers managing high-risk mobilization failure patients.

Molecular Formula C10H7NO3
Molecular Weight 0
CAS No. 163545-26-4
Cat. No. B1180585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncestiM
CAS163545-26-4
SynonymsAncestiM
Molecular FormulaC10H7NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ancestim (CAS 163545-26-4) | Recombinant Methionyl Human Stem Cell Factor for Hematopoietic Stem Cell Mobilization


Ancestim (StemGen) is a non-glycosylated, recombinant methionyl human stem cell factor (r-metHuSCF) [1]. As a 166-amino acid protein expressed in E. coli with a molecular weight of ~18,500 Da, it differs structurally from native glycosylated SCF by the addition of an N-terminal methionine residue [2]. Ancestim acts as a high-affinity ligand for the c-Kit receptor (CD117) on hematopoietic stem and progenitor cells (HSPCs) . This interaction triggers the activation of downstream PI3K/AKT/mTOR and MAPK/ERK signaling pathways, promoting the survival, proliferation, and mobilization of HSPCs from the bone marrow niche into the peripheral blood . Clinically, Ancestim is administered subcutaneously in combination with Filgrastim (G-CSF) to enhance the yield of CD34+ cells collected via apheresis for autologous transplantation [3].

Why Ancestim Cannot Be Replaced by Filgrastim or Other Mobilizing Agents Alone


Ancestim's mechanism of action is fundamentally distinct from that of G-CSF analogs (e.g., Filgrastim, Pegfilgrastim) or CXCR4 antagonists (e.g., Plerixafor). While G-CSF primarily acts on committed granulocytic progenitors, SCF targets the more primitive, multipotent stem cell compartment via c-Kit receptor activation [1]. This differential targeting results in synergistic mobilization when Ancestim is combined with Filgrastim, a phenomenon not observed with other in-class combinations [2]. Notably, SCF alone exerts minimal colony-stimulating activity in vitro, but the combination of SCF with G-CSF yields a synergistic increase in hematopoietic colony formation [3]. Furthermore, the addition of Ancestim to a cyclophosphamide plus Filgrastim regimen increases CD34+ cell yield from 8.3 to 12.4 × 10⁶/kg (P = .007) [4]. Direct substitution with another mobilizing agent would therefore not recapitulate the unique synergy and is likely to result in mobilization failure, especially in the high-risk patient population for which Ancestim is indicated.

Ancestim Quantitative Differentiation: Head-to-Head Mobilization and Engraftment Data


Ancestim Addition to Cyclophosphamide + Filgrastim Significantly Increases CD34+ Cell Yield vs. Chemotherapy + Filgrastim Alone

In a systematic review of randomized controlled trials, the addition of Ancestim to a cyclophosphamide and filgrastim mobilization regimen increased the median CD34+ cell yield by 49% compared to cyclophosphamide and filgrastim alone [1].

Hematopoietic Stem Cell Mobilization CD34+ Cell Yield Autologous Transplantation

Ancestim + Filgrastim Rescues Mobilization in 37-39% of Prior Failure Patients, a Niche Unaddressed by Filgrastim Alone

Ancestim, in combination with filgrastim, enables adequate CD34+ cell collection (≥2 × 10⁶/kg) in 37-39% of patients who had previously failed mobilization attempts with standard regimens [1][2]. Filgrastim alone or in combination with chemotherapy typically fails in this population, representing a distinct therapeutic niche for Ancestim.

Poor Mobilizer Salvage Therapy CD34+ Cell Collection

Ancestim + Filgrastim Enables Predictable Leukapheresis Timing with High CD34+ Yields in Multiple Myeloma

In patients with multiple myeloma mobilized with cyclophosphamide, filgrastim, and Ancestim, 96.5% achieved a target yield of ≥5 × 10⁶ CD34+ cells/kg in a single apheresis session [1]. The predictable peak of CD34+ cells in peripheral blood on day 11 (median 665 × 10⁶/L) allowed for streamlined apheresis scheduling [1]. This contrasts with less predictable kinetics often observed with filgrastim alone.

Multiple Myeloma Apheresis CD34+ Kinetics

Ancestim + High-Dose Filgrastim is Superior to G-CSF Alone or Cyclophosphamide + G-CSF in Fludarabine-Exposed Patients

In patients with indolent lymphoproliferative disorders previously exposed to fludarabine, a combination of Ancestim and high-dose twice-daily filgrastim was superior to both filgrastim alone and cyclophosphamide plus filgrastim for mobilizing adequate PBSC yields [1]. In a historically controlled phase II study, this combination achieved successful mobilization in a cohort known to have high failure rates with standard approaches [1].

Fludarabine Indolent Lymphoma Mobilization Failure

Key Application Scenarios for Ancestim Based on Quantitative Evidence


Salvage Mobilization in Prior Failure Patients

For patients with lymphoma or myeloma who have failed a prior mobilization attempt with standard agents (e.g., filgrastim ± chemotherapy), Ancestim combined with filgrastim provides a documented salvage option, with 37-39% achieving adequate CD34+ cell collections for autologous transplantation [1]. This is the primary niche where Ancestim's value proposition is most clearly defined and where alternative agents lack demonstrated efficacy. Procurement should be prioritized for transplant centers managing a high volume of 'poor mobilizer' patients.

Maximizing CD34+ Yield in High-Risk Patients

In patients with risk factors for poor mobilization (e.g., prior fludarabine exposure, extensive prior chemotherapy), an Ancestim-containing regimen (cyclophosphamide + filgrastim + Ancestim) can significantly increase CD34+ cell yield compared to chemotherapy + filgrastim alone (12.4 vs. 8.3 × 10⁶/kg, P = .007) [2]. This higher yield translates to a higher probability of collecting an adequate graft and potentially faster engraftment. This application is supported by systematic review-level evidence.

Optimizing Apheresis Efficiency in Multiple Myeloma

For patients with multiple myeloma undergoing stem cell collection, the combination of cyclophosphamide, filgrastim, and Ancestim allows for highly predictable CD34+ cell kinetics, with a peak at day 11 and 96.5% of non-heavily pretreated patients achieving ≥5 × 10⁶ CD34+ cells/kg in a single apheresis session [3]. This reduces the number of apheresis procedures required, improving patient convenience and optimizing resource utilization in the apheresis unit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AncestiM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.